(2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid (2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid
Brand Name: Vulcanchem
CAS No.: 17447-35-7
VCID: VC21014689
InChI: InChI=1S/C10H10ClNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1
SMILES: C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)Cl
Molecular Formula: C10H10ClNO5
Molecular Weight: 259.64 g/mol

(2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid

CAS No.: 17447-35-7

Cat. No.: VC21014689

Molecular Formula: C10H10ClNO5

Molecular Weight: 259.64 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid - 17447-35-7

Specification

CAS No. 17447-35-7
Molecular Formula C10H10ClNO5
Molecular Weight 259.64 g/mol
IUPAC Name (2R,3R)-4-(4-chloroanilino)-2,3-dihydroxy-4-oxobutanoic acid
Standard InChI InChI=1S/C10H10ClNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1
Standard InChI Key JLBJYGCSAOHRPK-HTQZYQBOSA-N
Isomeric SMILES C1=CC(=CC=C1NC(=O)[C@@H]([C@H](C(=O)O)O)O)Cl
SMILES C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)Cl
Canonical SMILES C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)Cl

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